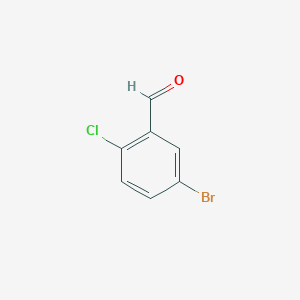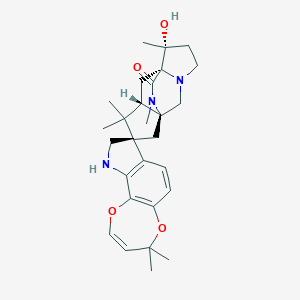
5-溴-2-氯苯甲醛
概述
描述
5-Bromo-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. This compound appears as an off-white to pale yellow solid and is slightly soluble in water .
科学研究应用
5-Bromo-2-chlorobenzaldehyde is widely used as an intermediate in organic synthesis. Its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
安全和危害
作用机制
Target of Action
5-Bromo-2-chlorobenzaldehyde is a chemical compound that is often used as an intermediate in organic syntheses
Mode of Action
Benzaldehyde derivatives, which include 5-bromo-2-chlorobenzaldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
As an intermediate in organic syntheses , its effects would largely depend on the final compounds it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-chlorobenzaldehyde. For instance, it should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition . The compound’s solubility in different solvents can also affect its action .
生化分析
Biochemical Properties
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 5-Bromo-2-chlorobenzaldehyde could potentially interact with enzymes, proteins, and other biomolecules that have these functional groups.
Molecular Mechanism
It is known that aldehydes can undergo nucleophilic substitution reactions . This suggests that 5-Bromo-2-chlorobenzaldehyde could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression through these types of reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-chlorobenzaldehyde typically involves a multi-step synthesis starting from 2-chlorobenzoic acid. The process can be summarized as follows :
Bromination: 2-chlorobenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of sulfuric acid (H2SO4) to form 5-bromo-2-chlorobenzoic acid.
Reduction: The 5-bromo-2-chlorobenzoic acid is then reduced to 5-bromo-2-chlorobenzyl alcohol using sodium borohydride (NaBH4) in the presence of sulfuric acid.
Oxidation: Finally, the 5-bromo-2-chlorobenzyl alcohol is oxidized to 5-Bromo-2-chlorobenzaldehyde using sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-chlorobenzaldehyde follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the scalability of the process.
化学反应分析
Types of Reactions
5-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-bromo-2-chlorobenzoic acid.
Reduction: It can be reduced to 5-bromo-2-chlorobenzyl alcohol.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) and TEMPO are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: 5-bromo-2-chlorobenzoic acid.
Reduction: 5-bromo-2-chlorobenzyl alcohol.
Substitution: Depending on the nucleophile, products can include 5-bromo-2-chloroaniline, 5-bromo-2-chlorothiophenol, etc.
相似化合物的比较
Similar Compounds
2-Bromo-5-chlorobenzaldehyde: Another isomer with bromine and chlorine atoms at different positions.
5-Bromo-2-chlorobenzoic acid: The oxidized form of 5-Bromo-2-chlorobenzaldehyde.
5-Bromo-2-chlorobenzyl alcohol: The reduced form of 5-Bromo-2-chlorobenzaldehyde.
Uniqueness
5-Bromo-2-chlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and related compounds. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals.
属性
IUPAC Name |
5-bromo-2-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKRQAEYWOISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442450 | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189628-37-3 | |
| Record name | 5-Bromo-2-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)


